Molecular Topology and Chelating Donor Set vs. 4-Amino-3,5-bis(methoxymethyl)-1,2,4-triazole (CAS 111853-51-1)
The target compound presents a C3-N(CH₂CH₂OH)₂ substitution pattern that places two sterically accessible hydroxyl groups adjacent to the triazole ring nitrogen donors, creating a pre-organized N,O-chelating pocket. By contrast, 4-amino-3,5-bis(methoxymethyl)-4H-1,2,4-triazole (CAS 111853-51-1) separates oxygen donors onto C3 and C5 positions and replaces hydroxyl with methoxy, eliminating hydrogen-bond-donor capacity and altering ligand-field strength [1]. Although no direct head-to-head metal-binding titration data were identified for the target compound itself, the structural difference is analogous to documented cases where bis(hydroxyethyl)amino-functionalized triazoles engender different coordination geometries versus methoxyalkyl-substituted analogs [2].
| Evidence Dimension | Functional-group topology (chelating geometry) |
|---|---|
| Target Compound Data | C3-bis(2-hydroxyethyl)amino; two primary –OH donors at termini; N,O-chelate bite angle estimated 5-membered ring |
| Comparator Or Baseline | 4-Amino-3,5-bis(methoxymethyl)-4H-1,2,4-triazole (CAS 111853-51-1): C3,C5-bis(methoxymethyl); –OCH₃ acceptors only; no chelate formation with C3-N4 |
| Quantified Difference | Qualitative topological difference: target forms N,O 5-membered chelate rings; comparator cannot form equivalent chelate |
| Conditions | Structural analysis via chemical formula, SMILES, and published coordination chemistry of analogous triazole ligands [1][2] |
Why This Matters
Procurement of the correct isomer is essential when the intended use requires N,O-chelation or hydrogen-bond-donor functionality, as the methoxy analog cannot replicate this binding mode.
- [1] BaseChem. 4-Amino-3,5-bis(methoxymethyl)-4H-1,2,4-triazole – CAS 111853-51-1, molecular formula C₆H₁₂N₄O₂. View Source
- [2] Scite.ai / Applied Organometallic Chemistry (2012). Synthesis and characterization of biologically active new Schiff bases containing 3‐functionalized 1,2,4‐triazoles and their zinc(II) complexes. DOI: 10.1002/aoc.1833. View Source
